4-Dodecylaniline
Overview
Description
4-Dodecylaniline is a useful research compound. Its molecular formula is C18H31N and its molecular weight is 261.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization :
- Synthesized by alkylating N-aniline with 1-bromo-dodecane, 4-Dodecylaniline exhibits a yield of 70.5% and is characterized using GC-MS and FT-IR (Han Ji-long, 2009).
Electrochemical Behavior and Proton Transfer :
- Studies have investigated its role in facilitating proton transfer across interfaces, where this compound assists in transferring protons from aqueous to organic phases. This is significant in understanding the kinetics and interfacial organization of such molecules (M. Velázquez-Manzanares & D. Schiffrin, 2004).
Polymer Synthesis and Liquid Crystal Alignment :
- Functional diamines containing this compound have been used to synthesize novel polyimides with applications in liquid crystal vertical alignment layers. These polyimides exhibit high thermal stability and solubility in organic solvents (Shiming Gong et al., 2014).
Solvatochromism in Polyanilines :
- Polyanilines containing this compound display solvatochromic shifts in their spectra, influenced by different solvent parameters. This property is useful in studying solute-solvent interactions (Osamu Oka & O. Yoshino, 1991).
Carbon Nanotube Composites :
- This compound has been utilized in the one-pot synthesis of carbon nanotube-polyaniline-gold nanoparticle composites. This has potential applications in electrochemical sensors and conducting polymer coatings (Limin Guo & Zhangquan Peng, 2008).
Affinity Chromatography :
- Dodecylamine-agarose, related to this compound, has been used in lipid isolation from plasma, suggesting potential applications in lipid extraction and fractionation (D. Deutsch et al., 1973).
Inhibitory Effects and Drug Synthesis :
- Research includes its use in synthesizing inhibitors for acetyl- and butyrylcholinesterase, which are relevant in treating neurological disorders (Václav Pflégr et al., 2022).
Macromolecular Chemistry :
- It has been incorporated into new polymers containing complex groups, demonstrating its utility in the synthesis of diverse polymer types with potential industrial applications (J. C. Ronda et al., 1998).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of sodium 4-dodecylphenylazosulfonate This suggests that 4-Dodecylaniline may interact with enzymes, proteins, and other biomolecules involved in these processes
Cellular Effects
It has been used to investigate the water solubilization of single-walled carbon nanotubes (SWNTs) This suggests that this compound may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been used in the proton transfer step during molecular oxygen (O2) reduction by decamethylferrocene (DMFc) This suggests that this compound may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-dodecylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPPIIIEMUEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021858 | |
Record name | 4-Dodecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-42-7 | |
Record name | 4-Dodecylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-dodecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dodecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dodecylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of materials can be synthesized using 4-Dodecylaniline as a building block?
A1: this compound plays a crucial role in synthesizing diverse materials. For instance, it can be used to create composites with carbon nanotubes and gold nanoparticles. [] This synthesis leverages the ability of this compound to form proton-transfer complexes with carboxyl groups on oxidized single-walled carbon nanotubes (SWNTs). [] Furthermore, this compound serves as a key component in synthesizing symmetrical and unsymmetrical azomethines, some of which exhibit liquid crystalline properties. [] These examples highlight the versatility of this compound in constructing materials with unique properties.
Q2: How do the structural features of this compound contribute to its applications in materials science?
A2: The structure of this compound, featuring both an aromatic amine group and a long alkyl chain, dictates its role in material synthesis and properties. The aromatic amine group facilitates interactions with other molecules through proton transfer or condensation reactions, as seen in the formation of composites with SWNTs [] and azomethines. [] The long alkyl chain contributes to the molecule's amphiphilic nature, influencing its self-assembly behavior and the mesomorphic properties observed in some of its derivatives. []
Q3: What analytical techniques are commonly employed to characterize this compound-based materials?
A3: Various analytical techniques are used to characterize materials incorporating this compound. Transmission electron microscopy (TEM) helps visualize the morphology and size distribution of nanoparticles in composites. [] UV-vis spectroscopy provides insights into the optical properties and electronic structures of the materials. [, ] Cyclic voltammetry is utilized to investigate the electrochemical behavior of composites, particularly for applications in electrochemical sensors and conducting polymer coatings. [] Additionally, techniques like differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and Wide-Angle X-ray Diffraction (WAXD) are valuable for studying the thermal transitions and structural organization of liquid crystalline materials derived from this compound. []
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